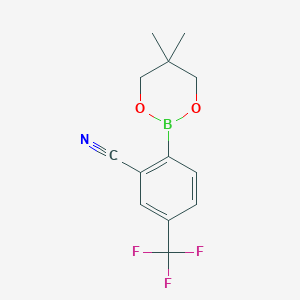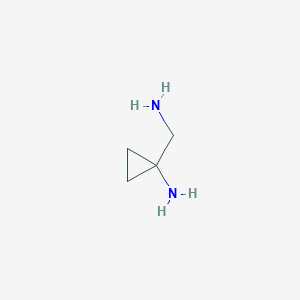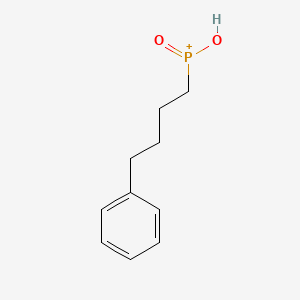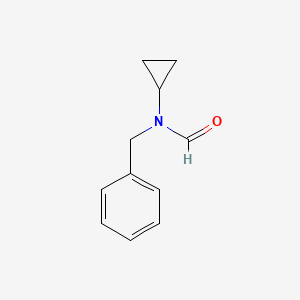
Tetraethylammonium bicarbonate
概要
説明
Tetraethylammonium bicarbonate, also known as Tetraethylammonium hydrogen carbonate, is a compound with the linear formula (CH3CH2)4N(HCO3). It has a molecular weight of 191.27 . It is used in scientific research as a buffering agent, a reagent for organic compound synthesis, and a catalyst in organic chemistry .
Synthesis Analysis
Tetraethylammonium bicarbonate is used in the synthesis of carbamate esters from amines . It also serves as a precipitant for synthesizing Cu/ZnO catalysts via the coprecipitation method .Molecular Structure Analysis
The molecular structure of Tetraethylammonium bicarbonate consists of four ethyl groups (−C2H5, denoted Et) attached to a central nitrogen atom .Chemical Reactions Analysis
Tetraethylammonium bicarbonate is used in various chemical reactions. It is used in the synthesis of carbamate esters from amines and as a precipitant for synthesizing Cu/ZnO catalysts via the coprecipitation method .Physical And Chemical Properties Analysis
Tetraethylammonium bicarbonate is a solid substance . More detailed physical and chemical properties are not available from the search results.科学的研究の応用
1. Synthesis of Carbamate Esters from Amines Tetraethylammonium bicarbonate is used in the synthesis of carbamate esters from amines . Carbamate esters are important in a variety of fields, including pharmaceuticals and agrochemicals, due to their biological activity.
Synthesizing Cu/ZnO Catalysts
It is used as a precipitant for synthesizing Cu/ZnO catalysts via the coprecipitation method . Cu/ZnO catalysts are widely used in the methanol synthesis and the low-temperature water-gas shift reaction.
Alternative to Traditional Phase-Transfer System
Tetraethylammonium bicarbonate serves as an alternative to the traditional phase-transfer system in [18F]radiofluorinations for preventing microreactor blockages . This is particularly useful in the field of nuclear medicine where [18F]radiofluorinations are commonly used in the synthesis of radiotracers for positron emission tomography (PET).
Chromatographic Eluent
An aqueous solution of Tetraethylammonium bicarbonate is widely used as a volatile buffer mobile phase and ion-pairing agent for chromatographic purification of nucleic acids and other biomolecules . This makes it a valuable tool in molecular biology and biochemistry labs.
Environmentally Friendly Carbonation Process
The preparation of Tetraethylammonium bicarbonate can be efficiently achieved by carbonation of a mixture of triethylamine and water in a commercially available pressure reactor . This improved process reduces carbon dioxide waste emissions by about 90% compared to traditional gas bubbling at atmospheric pressure .
High-Performance Liquid Chromatography
In high-volume preparative synthesis laboratories, Tetraethylammonium bicarbonate is used for high-performance liquid chromatography purification of chemically modified ssDNA aptamers . This is particularly relevant in the field of therapeutic drug development.
作用機序
Target of Action
Tetraethylammonium bicarbonate primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
Tetraethylammonium bicarbonate interacts with its targets by blocking them . This blocking action inhibits the normal function of these targets, leading to changes in the physiological processes they control. For instance, blocking autonomic ganglia can prevent signals carrying vasoconstrictor impulses from proceeding, leading to vasodilation .
Biochemical Pathways
The exact biochemical pathways affected by Tetraethylammonium bicarbonate are still under investigation. It is known that the compound’s blocking action on autonomic ganglia and potassium channels can disrupt normal nerve signal transmission and muscle contraction .
Pharmacokinetics
It is known that the compound is used in its salt forms, such as tetraethylammonium chloride and tetraethylammonium bromide . These forms may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of Tetraethylammonium bicarbonate’s action is vasodilation , due to its inhibitory actions at the autonomic ganglia . It was thought to be a potential therapeutic vasodilator, but serious toxic effects were found . Currently, its most common use is as a pharmacological research agent that blocks selective potassium channels .
Action Environment
The action, efficacy, and stability of Tetraethylammonium bicarbonate can be influenced by various environmental factors. It’s important to note that the compound is used in the laboratory setting to prepare lipophilic salts of inorganic anions , and its use may be influenced by factors such as temperature, pH, and the presence of other chemical substances.
Safety and Hazards
特性
IUPAC Name |
hydrogen carbonate;tetraethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMPLUQNSSFHO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473089 | |
| Record name | Tetraethylammonium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylammonium bicarbonate | |
CAS RN |
17351-61-0 | |
| Record name | Tetraethylammonium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium bicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetraethylammonium bicarbonate enhance nucleophilic fluorination reactions with [18F]fluoride?
A1: Traditionally, [18F]fluoride for radiolabeling requires time-consuming azeotropic drying to remove water. TEABC simplifies this process by enabling efficient recovery of [18F]fluoride (up to 99%) [] without azeotropic evaporation. It forms a reactive [18F]fluoride species capable of participating in aliphatic and aromatic nucleophilic substitutions, achieving high radiochemical conversions (up to 93%) []. This enhanced reactivity is likely due to TEABC's ability to act as a phase-transfer catalyst, facilitating the transfer of fluoride ions into organic solvents where the reactions occur. [, ]
Q2: What is the role of tetraethylammonium bicarbonate in synthesizing N-substituted 1,3-oxazinan-2-ones?
A2: TEABC serves as a convenient source of bicarbonate in a one-pot, three-component reaction with 1,3-dibromopropane and a primary amine. This reaction, conducted in methanol at room temperature, efficiently yields N-substituted 1,3-oxazinan-2-ones []. The use of TEABC simplifies the reaction procedure and avoids the need for harsh reaction conditions.
Q3: Can tetraethylammonium bicarbonate be used in the synthesis of radiolabeled compounds for imaging techniques like PET scans?
A3: Yes, TEABC has proven useful in the synthesis of [18F]DCFPyL, a radiolabeled ligand for PET imaging of prostate cancer recurrence []. The bicarbonate anion in TEABC facilitates the coupling of a radiofluorinated prosthetic group ([18F]FPy-TFP) with an unprotected PSMA-ligand in ethanol, leading to high yields of [18F]DCFPyL []. This highlights TEABC's compatibility with radiolabeling procedures and its potential for developing new PET tracers.
Q4: What is the structural characterization of tetraethylammonium bicarbonate trihydrate?
A4: The crystal structure of tetraethylammonium bicarbonate trihydrate reveals a layered arrangement []. The bicarbonate anion (CHO3−) forms hydrogen bonds with water molecules, creating hydrogen-bonded layers. Tetraethylammonium cations (C8H20N+) are sandwiched between these layers, forming a stable crystal structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B1610024.png)

![1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1610027.png)

